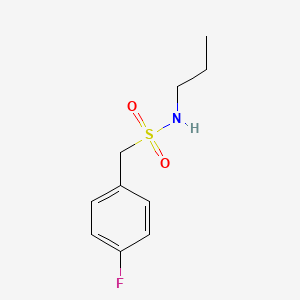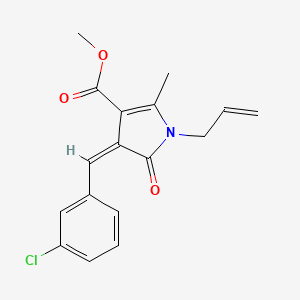![molecular formula C18H14N2O2 B4581511 [2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)
[2-(benzyloxy)-3-methoxybenzylidene]malononitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of appropriate aldehydes with malononitrile or cyanoacetic acid derivatives in the presence of catalysts or under specific conditions to form various benzylidene malononitrile derivatives. Techniques such as the reaction of methoxybenzenes or phenols with isobutyric aldehyde and o-aminonitriles have been used to prepare new derivatives, highlighting the versatility and reactivity of the core structure in facilitating the synthesis of complex molecules (Shestopalov et al., 2003).
Molecular Structure Analysis
Crystallographic studies and density functional theory (DFT) calculations provide insights into the molecular structure of benzylidene malononitrile derivatives. These analyses reveal the conformational aspects, intermolecular interactions, and the influence of substituents on the overall molecular geometry. For instance, the structure of a related compound, [4Z,6Z]-4,6-bis(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxan-5-one, demonstrated pseudo-Cs symmetry and specific envelope conformations of the central rings, influenced by π-stacking and T-shaped interactions (Mojtahedi et al., 2012).
Chemical Reactions and Properties
Benzylidene malononitrile derivatives undergo a variety of chemical reactions, including polymerization and reactions with nucleophilic reagents, leading to a range of products with potential applications in materials science. For example, solid-state photopolymerization of a related compound resulted in a polymer with alternating benzene and cyclobutane rings, showcasing the reactive nature and potential utility of these compounds in polymer chemistry (Holm & Zienty, 1972).
Physical Properties Analysis
The physical properties, such as morphology, optical properties, and solubility, of benzylidene malononitrile derivatives, are critical for their potential applications. Studies on related compounds have shown efficient solid-state emission and electroluminescence properties, as well as notable capacity for film formation, which are significant for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Percino et al., 2019).
Chemical Properties Analysis
The chemical properties of [2-(benzyloxy)-3-methoxybenzylidene]malononitrile and its derivatives, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are foundational to their applications in synthetic chemistry and materials science. The reactions with potassium hydroxide, ammonia, and hydrazine hydrate, leading to the preparation of structural blocks for further synthesis, illustrate the chemical versatility of these compounds (Tetere et al., 2011).
Applications De Recherche Scientifique
Optical Devices and Sensor Applications
Malononitrile derivatives have been synthesized for use as optical devices for anionic detection. For example, compounds synthesized with a focus on chromogenic chemosensors exhibit high selectivity in detecting cyanide ions in water. This is achieved through color changes in solutions, where the colorless solution of a malononitrile compound becomes yellow upon addition of cyanide ions, indicating its potential as an off-on optical device or chemodosimeter for environmental monitoring and safety applications A. D. Schramm, R. Menger, V. Machado, 2016.
Chemical Synthesis and Catalysis
Malononitrile and its derivatives are key intermediates in various organic syntheses. They participate in condensation reactions, Michael addition reactions, and serve as precursors for synthesizing polymers and other organic materials. For instance, the polycondensation of malononitrile with bis(chloromethyl) aromatic compounds using triethylamine as an acid acceptor has been shown to produce polymers with significant yields and intrinsic viscosity, highlighting their importance in polymer chemistry N. Kawabata, K. Matsubara, S. Yamashita, 1973.
Photocatalysis and Photodynamic Therapy
Certain malononitrile derivatives have been investigated for their photocatalytic properties and potential applications in photodynamic therapy. For instance, the synthesis and characterization of new zinc phthalocyanines substituted with malononitrile derivatives have shown promising results in terms of their spectroscopic, photophysical, and photochemical properties. These features make them suitable candidates for applications in cancer treatment through photodynamic therapy, where they can act as photosensitizers to generate singlet oxygen and induce cell death in cancerous tissues M. Pişkin, E. Canpolat, Ö. Öztürk, 2020.
Material Science and Engineering
In material science, malononitrile derivatives demonstrate applications in the development of advanced materials with unique properties. For example, reversible fluorescence switching and topochemical conversion in organic aggregation-enhanced emission materials have been observed with malononitrile derivatives. These materials exhibit external stimulus-mediated reversible phase changes and fluorescence switching, offering potential applications in optoelectronics and nanofabrication P. Hariharan, D. Moon, S. P. Anthony, 2015.
Propriétés
IUPAC Name |
2-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-21-17-9-5-8-16(10-15(11-19)12-20)18(17)22-13-14-6-3-2-4-7-14/h2-10H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMABSFOQPYVEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzyloxy)-3-methoxybenzylidene]propanedinitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4581437.png)

![methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4581450.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4581456.png)
![2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)
![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)
![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)
![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)
![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)
![4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4581515.png)
![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)

